molecular formula C14H19NO4 B8463908 4-Acetylamino-5-(3-methoxyphenyl)valeric acid

4-Acetylamino-5-(3-methoxyphenyl)valeric acid

Cat. No. B8463908
M. Wt: 265.30 g/mol
InChI Key: VQMFJQQHCRKKMZ-UHFFFAOYSA-N
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Patent
US05387710

Procedure details

A mixture of 4-acetylamino-5-(3-methoxyphenyl)valeric acid (151 mg) and (+)-cinchonine (110 mg) in 1,4-dioxane (2.6 ml) was refluxed and the solution was allowed to cool. The resulting precipitates were collected by filtration and dried to give a salt of (S)-4-acetylamino-5-(3-methoxyphenyl)valeric acid and (+)-cinchonin (117 mg). This compound was recrystallized from 1,4-dioxane to give the pure salt (61 mg).
Quantity
151 mg
Type
reactant
Reaction Step One
Name
(+)-cinchonine
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1)[CH2:6][CH2:7][C:8]([OH:10])=[O:9])(=[O:3])[CH3:2].[CH2:20]=[CH:21][C@@H:22]1[C@@H:27]2[CH2:28][C@H:29]([C@@H:30]([OH:41])[C:31]3[C:40]4[C:35](=[CH:36][CH:37]=[CH:38][CH:39]=4)[N:34]=[CH:33][CH:32]=3)[N:24]([CH2:25][CH2:26]2)[CH2:23]1>O1CCOCC1>[C:1]([NH:4][C@H:5]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1)[CH2:6][CH2:7][C:8]([OH:10])=[O:9])(=[O:3])[CH3:2].[CH2:20]=[CH:21][C@@H:22]1[C@@H:27]2[CH2:28][C@H:29]([C@@H:30]([OH:41])[C:31]3[C:40]4[C:35](=[CH:36][CH:37]=[CH:38][CH:39]=4)[N:34]=[CH:33][CH:32]=3)[N:24]([CH2:25][CH2:26]2)[CH2:23]1

Inputs

Step One
Name
Quantity
151 mg
Type
reactant
Smiles
C(C)(=O)NC(CCC(=O)O)CC1=CC(=CC=C1)OC
Name
(+)-cinchonine
Quantity
110 mg
Type
reactant
Smiles
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O
Name
Quantity
2.6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N[C@@H](CCC(=O)O)CC1=CC(=CC=C1)OC
Name
Type
product
Smiles
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O
Measurements
Type Value Analysis
AMOUNT: MASS 117 mg
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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